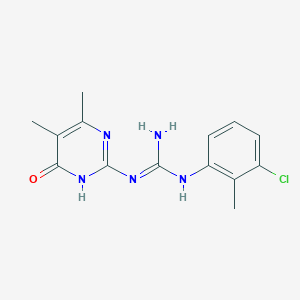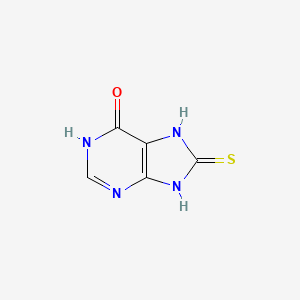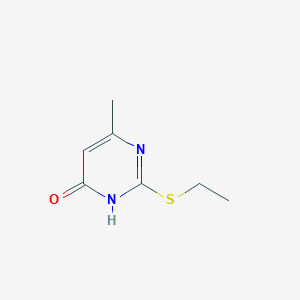![molecular formula C44H30N4Na4O12S4 B1436584 tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate CAS No. 39050-26-5](/img/structure/B1436584.png)
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) is a complex organic compound known for its unique structure and properties. It is a derivative of porphyrin, a class of compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll. This compound is often used in scientific research due to its photochemical and catalytic properties.
作用机制
Target of Action
It is often used for spectrophotometric detection of transition metals , suggesting that it may interact with these metals in some capacity.
Action Environment
It is known to be relatively stable under normal conditions, but may decompose when excited through electrochemical or photochemical methods .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) typically involves the sulfonation of tetraphenylporphyrin. The process begins with the reaction of tetraphenylporphyrin with sulfuric acid or chlorosulfonic acid, leading to the formation of the sulfonated product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where tetraphenylporphyrin is treated with sulfonating agents under controlled conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can yield the corresponding sulfonates .
科学研究应用
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Employed in the study of porphyrin-based biological systems and their functions.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
相似化合物的比较
Similar Compounds
Tetraphenylporphyrin: A precursor to the sulfonated derivative, used in similar applications but lacks the sulfonic acid groups.
Tetraphenylporphyrin tetrasulfonic acid: Another sulfonated porphyrin with similar properties but different sulfonation patterns.
Tetrakis(4-methoxyphenyl)porphyrin: A porphyrin derivative with methoxy groups instead of sulfonic acid groups.
Uniqueness
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) is unique due to its high solubility in water and its ability to form stable complexes with various metals. These properties make it particularly useful in catalysis and photochemical applications .
属性
CAS 编号 |
39050-26-5 |
|---|---|
分子式 |
C44H30N4Na4O12S4 |
分子量 |
1027.0 g/mol |
IUPAC 名称 |
tetrasodium;4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H30N4O12S4.4Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;; |
InChI 键 |
IXCIBOUZELNCDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
Key on ui other cas no. |
39050-26-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the photosensitizing efficiency of TPPS4 compare to other porphyrin-based photosensitizers like Photofrin II, Hematoporphyrin Derivative (HPD), and Hematoporphyrin (HP)?
A1: Research suggests that while TPPS4 demonstrates photosensitizing properties, it is significantly less effective than Photofrin II, HPD, and HP in inducing cell death upon light activation []. Specifically, Photofrin II was found to be approximately 5, 25, and 50 times more effective than HPD, HP, and TPPS4, respectively, under white light irradiation [].
Q2: What factors might contribute to the observed differences in photosensitizing efficiency between these compounds?
A2: Several factors can influence the photosensitizing efficiency of porphyrins, including:
- Cellular Uptake: Differences in the uptake of the compounds by target cells can significantly impact their effectiveness. Studies have shown that Photofrin II exhibits higher cellular uptake compared to TPPS4, potentially contributing to its superior photosensitizing activity [].
- Aggregation State: The aggregation state of porphyrins can affect their photophysical properties and, consequently, their photosensitizing activity. It's important to note that the method used to measure drug uptake can influence the results, particularly for compounds like Photofrin II that can exist in different aggregation states [].
Q3: Beyond photodynamic therapy, what other potential applications does TPPS4 have in the biomedical field?
A3: TPPS4, when chelated with paramagnetic metals like manganese (forming MnTPPS), exhibits potential as a contrast agent for magnetic resonance imaging (MRI) []. Studies have shown that MnTPPS demonstrates favorable biodistribution properties, accumulating in tumor tissues and enhancing MRI contrast in human tumor xenograft models []. This highlights the versatility of TPPS4 and its potential in diverse biomedical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)









![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)


